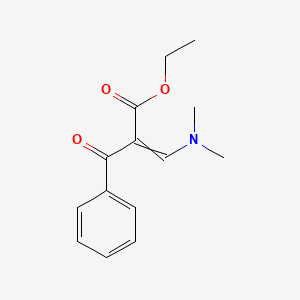
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate is an organic compound with the molecular formula C14H17NO3. It is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is characterized by its benzoyl and dimethylamino functional groups, which contribute to its reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of N-acylglycine with phosphorus oxychloride in N,N-dimethylformamide, followed by alcoholysis in the presence of potassium carbonate . Another method includes the treatment of N-acylglycine with N,N-dimethylformamide dimethyl acetal or tert-butoxy bis(dimethylamino)methane .
Industrial Production Methods
Industrial production of ethyl-2-benzoyl-3-dimethylaminopropenoate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and dimethylamino groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving ethyl-2-benzoyl-3-dimethylaminopropenoate include phosphorus oxychloride, N,N-dimethylformamide, and potassium carbonate . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products Formed
The major products formed from reactions involving ethyl-2-benzoyl-3-dimethylaminopropenoate depend on the specific reaction conditions and reagents used. These products often include various heterocyclic compounds and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research involving ethyl-2-benzoyl-3-dimethylaminopropenoate contributes to the development of new therapeutic agents and drug delivery systems.
Wirkmechanismus
The mechanism of action of ethyl-2-benzoyl-3-dimethylaminopropenoate involves its interaction with specific molecular targets and pathways. The benzoyl and dimethylamino groups play a crucial role in its reactivity, allowing it to form stable complexes with enzymes and receptors. These interactions can inhibit or activate specific biological processes, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to ethyl-2-benzoyl-3-dimethylaminopropenoate include:
- 2-acylamino-3-dimethylaminopropenoates
- O-substituted 2-hydroxy-3-dimethylaminopropenoates
- 2-ethenylamino-3-dimethylaminopropenoates
Uniqueness
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate is unique due to its specific combination of benzoyl and dimethylamino groups, which confer distinct reactivity and versatility in chemical synthesis. This uniqueness makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
ethyl 2-benzoyl-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10-15(2)3)13(16)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 |
InChI-Schlüssel |
YBFKACALUIUGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















